Ethyl 3,4-diaminobenzoate CAS number 37466-90-3 properties
Ethyl 3,4-diaminobenzoate CAS number 37466-90-3 properties
An In-depth Technical Guide to Ethyl 3,4-diaminobenzoate (CAS No. 37466-90-3)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged with Ethyl 3,4-diaminobenzoate. It moves beyond a simple recitation of properties to provide actionable insights into its synthesis, handling, reactivity, and application, grounded in established chemical principles.
Core Identity and Strategic Importance
Ethyl 3,4-diaminobenzoate, with CAS Number 37466-90-3, is a substituted aromatic diamine. Structurally, it is an ethyl ester of 3,4-diaminobenzoic acid. Its true value in a research and development context lies in the strategic placement of its functional groups: two adjacent primary amines (ortho-phenylenediamine) on a benzene ring, which also bears an electron-withdrawing ethyl ester group. This specific arrangement makes it a highly versatile and sought-after building block for the synthesis of a multitude of heterocyclic systems, particularly benzimidazoles, which are privileged scaffolds in modern drug discovery.[1]
The ortho-diamine functionality serves as a reliable precursor for cyclocondensation reactions, while the ethyl ester provides a convenient handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety requirements is a prerequisite for its effective and safe utilization in any laboratory setting.
Physical and Chemical Properties
The key properties of Ethyl 3,4-diaminobenzoate are summarized below. The compound typically presents as an off-white to light yellow or beige crystalline solid, a physical state that facilitates handling and weighing.[2]
| Property | Value | Reference(s) |
| CAS Number | 37466-90-3 | [2][3][4] |
| Molecular Formula | C₉H₁₂N₂O₂ | [3][5][6] |
| Molecular Weight | 180.21 g/mol | [1][3][4][5] |
| Appearance | White to Light yellow powder to crystal | [2] |
| Melting Point | 108-113 °C | [2][4][7] |
| Boiling Point | 382.7 °C at 760 mmHg | [1][4] |
| Solubility | Soluble in methanol, ethanol, chloroform, benzene | [1][2] |
| IUPAC Name | ethyl 3,4-diaminobenzoate | [4][5] |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)N)N | [3][5] |
| InChI Key | NUJBTXFFJUGENN-UHFFFAOYSA-N | [4][5] |
Safety, Handling, and Storage
As with any chemical reagent, adherence to safety protocols is paramount. Ethyl 3,4-diaminobenzoate is classified as an irritant.
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][5][8]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.[8][9]
-
Storage: The compound is sensitive to air and light. The diamine functionality is susceptible to oxidation, which can lead to discoloration and the formation of impurities. Therefore, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, it should be kept in a cool, dark place.[10]
Spectral Characterization: A Scientist's Fingerprint
Spectroscopic data provides unambiguous confirmation of a molecule's structure. For Ethyl 3,4-diaminobenzoate, the key expected spectral features are as follows:
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¹H NMR (Proton NMR): The spectrum will exhibit characteristic signals for the ethyl group (a triplet around 1.3-1.4 ppm and a quartet around 4.2-4.3 ppm). The aromatic region will show complex signals for the three protons on the benzene ring. The two amine groups (-NH₂) will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR (Carbon NMR): Key signals include the carbonyl carbon of the ester (around 166 ppm), aromatic carbons (typically in the 110-150 ppm range), and the two carbons of the ethyl group (around 60 ppm and 14 ppm).[11]
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IR (Infrared) Spectroscopy: The spectrum is dominated by N-H stretching vibrations for the primary amine groups (typically two bands in the 3300-3500 cm⁻¹ region). A strong absorption band for the C=O stretch of the ester will be present around 1680-1700 cm⁻¹.[12]
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Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 180.09).[5]
Synthesis and Purification: From Precursor to Product
A common and reliable method for preparing Ethyl 3,4-diaminobenzoate involves the selective reduction of the corresponding nitro-substituted precursor, such as Ethyl 4-amino-3-nitrobenzoate. Catalytic hydrogenation is a preferred industrial and laboratory method due to its clean nature and high yields.
Synthetic Workflow: Catalytic Hydrogenation
The logical flow for this synthesis is straightforward: activation of a catalyst, introduction of the substrate, and reaction under a hydrogen atmosphere until the nitro group is fully reduced.
Caption: Catalytic hydrogenation workflow for Ethyl 3,4-diaminobenzoate.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system. The endpoint is determined by the cessation of hydrogen uptake and confirmed by analytical monitoring.
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Vessel Preparation: To a hydrogenation vessel, add Ethyl 4-amino-3-nitrobenzoate (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add Palladium on carbon (5-10% Pd, 5 mol%) to the suspension. Causality: Pd/C is an efficient catalyst for the reduction of aromatic nitro groups; its solid nature allows for easy removal by filtration post-reaction.[13]
-
Inerting: Seal the vessel and purge the system several times with nitrogen or argon to remove all oxygen, which can deactivate the catalyst.
-
Hydrogenation: Introduce hydrogen gas into the vessel (typically 1-5 atm pressure). Stir the reaction mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen. The reaction is often mildly exothermic.
-
Monitoring: The reaction progress can be monitored by the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases. Confirm completion by thin-layer chromatography (TLC) or LC-MS, ensuring the disappearance of the starting material.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Purification Protocol: Recrystallization
The primary impurities are typically residual starting material or over-reduction products. Recrystallization is highly effective for removing these.
-
Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum. The result should be a crystalline solid with a sharp melting point.[12]
Core Reactivity and Applications
The synthetic utility of Ethyl 3,4-diaminobenzoate stems directly from the reactivity of its ortho-diamine moiety.
Cyclocondensation Reactions
This is the most important reaction class for this molecule. The two adjacent nucleophilic amine groups readily react with various electrophiles containing two leaving groups or carbonyls to form stable five- or six-membered heterocyclic rings. A prime example is the Phillips condensation reaction with a carboxylic acid (or its derivative) to form a benzimidazole.
Caption: General reaction scheme for benzimidazole synthesis.
This reactivity makes it a cornerstone for building libraries of compounds for high-throughput screening in drug discovery programs. Its use is cited in the synthesis of potential anti-cancer and anti-epileptic agents, where the benzimidazole core often plays a critical role in binding to biological targets.[1]
Conclusion
Ethyl 3,4-diaminobenzoate is more than a simple chemical; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable asset for researchers. The ability to readily form the benzimidazole scaffold ensures its continued relevance in the fields of medicinal chemistry, materials science, and organic synthesis. Proper handling and storage are critical to maintaining its purity and reactivity, enabling scientists to leverage its full potential in their research endeavors.
References
- 1. chembk.com [chembk.com]
- 2. Ethyl 3,4-diaminobenzoate CAS#: 37466-90-3 [amp.chemicalbook.com]
- 3. Ethyl 3,4-diaminobenzoate | 37466-90-3 | FE34287 [biosynth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ethyl 3,4-Diaminobenzoate | C9H12N2O2 | CID 458855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 37466-90-3 Ethyl 3,4-diaminobenzoate AKSci B958 [aksci.com]
- 8. 37466-90-3 Cas No. | Ethyl 3,4-diaminobenzoate | Apollo [store.apolloscientific.co.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 37466-90-3|Ethyl 3,4-diaminobenzoate|BLD Pharm [bldpharm.com]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents [patents.google.com]
